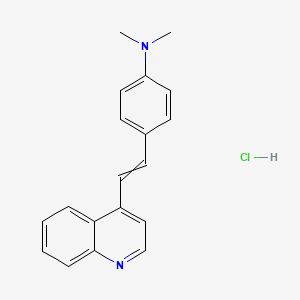

Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride

Description

Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride (CAS No. 897-55-2) is a quinoline derivative characterized by a styryl group substituted with a dimethylamino moiety at the para position. Its molecular formula is C₁₉H₁₈N₂·HCl, with a molecular weight of 310.84 g/mol (accounting for the hydrochloride salt). The compound exhibits a melting point of 140°C and a boiling point of 460.8°C at atmospheric pressure . It is synthesized via acid chloride intermediates, as demonstrated by reactions involving thionyl chloride and quinoline carboxylic acids, followed by condensation with aromatic aldehydes or hydrazines .

Notably, the compound has been investigated for its biological activities, including tumor growth inhibition .

Properties

CAS No. |

21970-53-6 |

|---|---|

Molecular Formula |

C19H19ClN2 |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline;hydrochloride |

InChI |

InChI=1S/C19H18N2.ClH/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19;/h3-14H,1-2H3;1H |

InChI Key |

RMENITNYNPMFHY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Background

- IUPAC Name: N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline; hydrochloride

- Molecular Formula: C19H19ClN2

- Molecular Weight: Approximately 310.8 g/mol

- CAS Numbers: 32948-63-3, 21970-53-6

- Synonyms: 4-(p-Dimethylaminostyryl)quinoline monohydrochloride, NSC-10482, NSC-63346

The compound consists of a quinoline moiety linked via an ethenyl (vinyl) bridge to a para-substituted dimethylaminophenyl group, forming a styryl derivative. The hydrochloride salt form enhances its stability and solubility for various applications.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of quinoline derivatives with styryl substituents typically involves:

- Construction of the quinoline core.

- Formation of the styryl linkage via condensation reactions.

- Introduction of the dimethylamino substituent on the phenyl ring.

- Conversion to the monohydrochloride salt for isolation.

Specific Synthetic Routes

Condensation of 4-Quinolinylaldehyde with p-(Dimethylamino)benzyl Derivatives

A common approach is the condensation of 4-formylquinoline with p-(dimethylamino)benzyl compounds under basic or acidic conditions to form the styryl linkage via a Knoevenagel or related condensation reaction. This method yields the (E)-configured styrylquinoline, which is then converted to its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Salt Formation

The monohydrochloride salt is generally prepared by treating the free base of the styrylquinoline derivative with hydrochloric acid in an organic solvent such as ethanol or methanol, followed by crystallization. This step improves the compound's stability and facilitates purification.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The ketonic Mannich base methodology offers a metal-free, environmentally friendly alternative for synthesizing quinoline derivatives, potentially adaptable for 4-(p-(dimethylamino)styryl)quinoline analogs.

- The (E)-configuration of the styryl linkage is favored in condensation reactions, which is critical for the compound’s biological activity and optical properties.

- Purification is typically achieved by chromatographic techniques followed by salt formation to yield the monohydrochloride salt with enhanced handling characteristics.

- Analytical characterization commonly involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .

Scientific Research Applications

Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physicochemical Properties

A comparative analysis of key quinoline derivatives is summarized in Table 1.

Key Observations :

- Substituent Effects: The dimethylamino styryl group in the target compound enhances π-conjugation, influencing optical properties and cellular uptake . In contrast, chloro and methoxy groups in 4-chloro-6,7-dimethoxyquinoline improve thermal stability (m.p. 403–404°C) but reduce solubility .

- Cytotoxicity: The monohydrochloride salt exhibits moderate cytotoxicity (IC₅₀: 43.7–52.6 mg/mL) against HepG2 and HCT116 cell lines, outperforming analogs like 4-formylphenyl carboxylates (IC₅₀: 57.3–100 mg/mL) .

Research Implications

- Pharmacological Potential: The dimethylamino styryl group’s role in enhancing cytotoxicity warrants further optimization for anticancer drug development .

- Structural Tuning: Substituting the quinoline core with electron-withdrawing groups (e.g., Cl, OCH₃) could balance solubility and bioactivity .

Q & A

Q. What are the recommended synthetic routes and characterization methods for Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride?

The synthesis typically involves a multi-step process:

Condensation reaction : Formation of the styrylquinoline backbone via a condensation reaction between a 4-chloroquinoline derivative and p-(dimethylamino)benzaldehyde under controlled pH and temperature.

Salt formation : Treatment with hydrochloric acid to yield the monohydrochloride salt, followed by recrystallization for purification.

Characterization :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the styryl linkage and dimethylamino group placement.

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns verify molecular weight and structural integrity.

- Elemental Analysis : Ensures stoichiometric consistency of the hydrochloride salt.

Note : Reaction optimization (e.g., solvent choice, catalyst use) is critical to minimize by-products .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation.

- Stability : The compound is sensitive to moisture and heat. Thermogravimetric analysis (TGA) indicates decomposition above 200°C, releasing toxic NO fumes. Pre-use purity checks via HPLC are recommended after prolonged storage .

Q. What analytical techniques are most reliable for assessing purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for research-grade material).

- X-ray Crystallography : Resolves crystal lattice parameters (monoclinic systems are common for styrylquinolines).

- UV-Vis Spectroscopy : Confirms π-conjugation in the styryl group (absorption peaks ~350–450 nm).

Cross-validation with multiple techniques minimizes analytical errors .

Advanced Questions

Q. How do researchers reconcile contradictory toxicity data in experimental models?

Contradictions often arise from:

- Dosage variations : Intravenous LDLo (lethal dose low) in mice is 160 mg/kg, while chronic exposure at 38 mg/kg induces reproductive effects.

- Model specificity : Reproductive toxicity in rodents may not translate to other organisms.

Methodological recommendations : - Use standardized OECD guidelines for acute and chronic toxicity assays.

- Include control groups with structurally analogous non-toxic quinolines to isolate mechanistic effects .

Q. What structural features of this compound influence its biological activity and photophysical properties?

- Styryl linkage : Enhances π-conjugation, enabling fluorescence and potential DNA intercalation.

- Dimethylamino group : Electron-donating effects increase solubility and modulate absorption/emission wavelengths.

- Monohydrochloride salt : Improves aqueous solubility for in vitro assays.

Applications : - Fluorescent probes : MOF-based sensors leverage its emission properties for metal ion detection.

- Antimicrobial studies : Structural similarity to chloroquine derivatives suggests potential as a chemotherapeutic adjuvant .

Q. What advanced methodologies are used to study its mechanism of action in DNA interaction or cellular uptake?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to DNA duplexes.

- Confocal Microscopy : Tracks cellular localization using fluorescent tagging (e.g., FITC conjugates).

- Molecular Dynamics (MD) Simulations : Predicts intercalation dynamics and steric effects.

Data interpretation : Correlate in silico predictions with experimental IC values from cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.